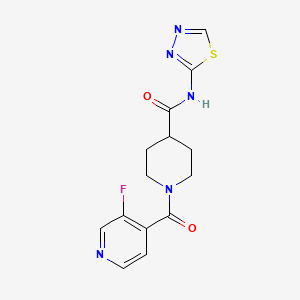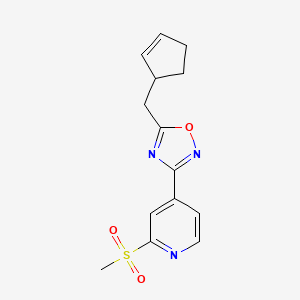![molecular formula C18H21NO2 B6968969 N-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]butanamide](/img/structure/B6968969.png)
N-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]butanamide is an organic compound characterized by the presence of a hydroxyl group and two phenyl groups attached to an ethyl chain, which is further connected to a butanamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]butanamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of (1S,2R)-2-hydroxy-1,2-diphenylethanol.
Amidation Reaction: The hydroxyl group of (1S,2R)-2-hydroxy-1,2-diphenylethanol is reacted with butanoyl chloride in the presence of a base such as triethylamine to form the desired butanamide compound.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed.
Análisis De Reacciones Químicas
Types of Reactions
N-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]butanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]butanamide has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
Mecanismo De Acción
The mechanism of action of N-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]butanamide involves its interaction with specific molecular targets and pathways. The hydroxyl and phenyl groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]glycine Ethyl Ester
- N-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]-2-pyrrolidinecarboxamide
Uniqueness
N-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]butanamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a hydroxyl group, phenyl groups, and butanamide moiety makes it a versatile compound for various applications.
Propiedades
IUPAC Name |
N-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-2-9-16(20)19-17(14-10-5-3-6-11-14)18(21)15-12-7-4-8-13-15/h3-8,10-13,17-18,21H,2,9H2,1H3,(H,19,20)/t17-,18+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUSIYMSNNVEECG-ZWKOTPCHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(C1=CC=CC=C1)C(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)N[C@@H](C1=CC=CC=C1)[C@@H](C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-amino-2-oxoethoxy)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]furan-3-carboxamide](/img/structure/B6968887.png)
![N-[1-(3-fluoropyridine-4-carbonyl)piperidin-4-yl]thiophene-3-carboxamide](/img/structure/B6968891.png)
![(5-chloropyrazolo[1,5-a]pyridin-2-yl)-[3-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B6968914.png)

![(3-Fluoropyridin-4-yl)-[4-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]piperazin-1-yl]methanone](/img/structure/B6968918.png)
![2,3-Dihydro-1,4-benzodioxin-3-yl-[4-(3-methylanilino)piperidin-1-yl]methanone](/img/structure/B6968919.png)
![2,6-dichloro-N-[2-(4-methyl-3-oxo-1,4-diazepan-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B6968926.png)
![1-Benzyl-3-[[(6-nitropyridin-3-yl)amino]methyl]pyrrolidin-3-ol](/img/structure/B6968932.png)
![N-[2-(2,6-dimethylmorpholin-4-yl)phenyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide](/img/structure/B6968937.png)

![(5-Chloropyrazolo[1,5-a]pyridin-2-yl)-[3-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B6968945.png)
![N-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]-2-(5-oxooxolan-3-yl)acetamide](/img/structure/B6968962.png)
![N-[2-[(1-methylpiperidin-4-yl)amino]phenyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide](/img/structure/B6968977.png)
![N-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide](/img/structure/B6968980.png)
